methyl (2Z)-[3-(furan-2-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate
Description
Methyl (2Z)-[3-(furan-2-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a heterocyclic compound featuring a fused thiazolo-triazinone core substituted with a furan-2-ylmethyl group and a methyl ester moiety.
Properties
Molecular Formula |
C13H13N3O4S |
|---|---|
Molecular Weight |
307.33 g/mol |
IUPAC Name |
methyl (2Z)-2-[3-(furan-2-ylmethyl)-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]acetate |
InChI |
InChI=1S/C13H13N3O4S/c1-19-11(17)5-10-12(18)16-8-15(7-14-13(16)21-10)6-9-3-2-4-20-9/h2-5H,6-8H2,1H3/b10-5- |
InChI Key |
YTOGZUPFBSJBTB-YHYXMXQVSA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)N2CN(CN=C2S1)CC3=CC=CO3 |
Canonical SMILES |
COC(=O)C=C1C(=O)N2CN(CN=C2S1)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-[3-(furan-2-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of furan-2-carboxylic acid with thiosemicarbazide can lead to the formation of the thiazolo-triazine core, which is then further functionalized to introduce the ethanoate group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-[3-(furan-2-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the thiazolo-triazine core can be reduced to form alcohols.
Substitution: The ethanoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Methyl (2Z)-[3-(furan-2-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-[3-(furan-2-ylmethyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique hybrid structure invites comparison with three classes of analogs: (1) triazine-based agrochemicals, (2) thiazolo-triazinone derivatives, and (3) furan-substituted heterocycles. Below is a detailed analysis supported by available evidence:
Triazine-Based Agrochemicals
Triazine derivatives are widely used in herbicides, such as metsulfuron-methyl and ethametsulfuron-methyl (). These compounds share a 1,3,5-triazine core but differ in substituents and functional groups:
| Compound | Core Structure | Key Substituents | Application |
|---|---|---|---|
| Target Compound | Thiazolo[3,2-a][1,3,5]triazin-7(6H)-one | Furan-2-ylmethyl, methyl ester | Not explicitly stated |
| Metsulfuron-methyl | 1,3,5-Triazine | Sulfonylurea, methyl benzoate | Herbicide |
| Ethametsulfuron-methyl | 1,3,5-Triazine | Ethoxy, methylamino, sulfonylurea | Herbicide |
Key Differences :
- The target compound’s fused thiazolo-triazinone system introduces greater conformational rigidity compared to simpler triazine herbicides .
- The furan-2-ylmethyl group may enhance π-π stacking interactions in biological systems, a feature absent in conventional triazine agrochemicals .
Thiazolo-Triazinone Derivatives
Synthetic methodologies for thiazolo-triazinones often involve cyclization reactions, as seen in the synthesis of related hydrazono-thiazolidinones (). For example:
- Compound 14: 2-[(3-Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene-hydrazono-thiazolidin-4-one.
- Compound 15: 2-[(3-Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene-hydrazono-4-methylthiazole.
Comparison :
- Both the target compound and ’s derivatives feature thiazole/triazine cores fused with aromatic systems.
- The methyl ester group in the target compound may improve solubility in organic solvents compared to the free thiol groups in Compounds 14 and 15 .
Furan-Substituted Heterocycles
Furan rings are common in bioactive molecules due to their electron-rich nature. For instance, Zygocaperoside () contains a glycoside-linked furanoid system.
Structural Insights :
Research Findings and Data Gaps
Physicochemical Properties
- Hydrogen Bonding: The compound’s thiazolo-triazinone core and furan substituent create multiple hydrogen-bond acceptors (N, O), comparable to patterns observed in Etter’s graph-set analysis .
- Ring Puckering: The fused ring system likely adopts a non-planar conformation, as predicted by Cremer-Pople puckering coordinates for strained heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
